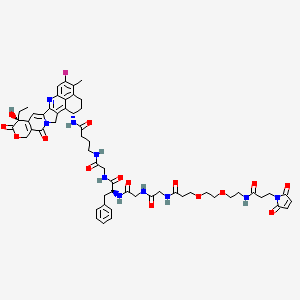
Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan is a drug-linker conjugate used in the synthesis of antibody-drug conjugates (ADCs) for cancer research . This compound consists of Exatecan, a potent topoisomerase I inhibitor, and a linker composed of polyethylene glycol (PEG) and a peptide sequence (Gly-Gly-Phe-Gly) . The linker is designed to be stable in circulation and cleavable by lysosomal enzymes within tumor cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan involves several steps:
Synthesis of the Linker: The linker is synthesized by sequentially coupling the amino acids glycine, phenylalanine, and glycine to a polyethylene glycol (PEG) backbone.
Conjugation with Exatecan: The linker is then conjugated to Exatecan through a maleimide group, forming the final compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Peptide Synthesis: Automated peptide synthesizers are used to produce the peptide linker in bulk.
Purification: The synthesized linker is purified using high-performance liquid chromatography (HPLC).
Conjugation and Final Purification: The linker is conjugated to Exatecan, and the final product is purified to achieve high purity levels
化学反应分析
Types of Reactions
Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan undergoes several types of chemical reactions:
Hydrolysis: The peptide bonds in the linker can be hydrolyzed by lysosomal enzymes.
Reduction: The maleimide group can undergo reduction reactions.
Substitution: The maleimide group can also participate in substitution reactions with thiol groups
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using lysosomal enzymes.
Reduction: Reducing agents such as dithiothreitol (DTT).
Substitution: Thiol-containing compounds for substitution reactions
Major Products
Hydrolysis: Cleavage of the peptide linker, releasing Exatecan.
Reduction: Reduced maleimide derivatives.
Substitution: Thiol-substituted derivatives
科学研究应用
Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan is primarily used in the synthesis of antibody-drug conjugates (ADCs) for cancer research . Its applications include:
Chemistry: Used as a building block for synthesizing ADCs.
Biology: Studied for its stability and cleavage properties in biological systems.
Medicine: Investigated for its potential in targeted cancer therapy.
Industry: Utilized in the production of ADCs for preclinical and clinical research
作用机制
Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan exerts its effects through the following mechanism:
Targeting Tumor Cells: The ADC targets specific antigens on tumor cells.
Internalization and Cleavage: The ADC is internalized by the tumor cell, and the linker is cleaved by lysosomal enzymes.
Release of Exatecan: Exatecan is released within the tumor cell, inhibiting topoisomerase I and inducing cell death
相似化合物的比较
Similar Compounds
Mal-PEG2-Gly-Gly-Phe-Gly-Deruxtecan: Another ADC linker conjugate with similar properties.
Mal-PEG2-Gly-Gly-Phe-Gly-Doxorubicin: A conjugate with the chemotherapeutic agent doxorubicin.
Uniqueness
Mal-PEG2-Gly-Gly-Phe-Gly-Exatecan is unique due to its specific combination of Exatecan and the cleavable peptide linker, which provides stability in circulation and targeted release within tumor cells .
属性
分子式 |
C57H65FN10O15 |
|---|---|
分子量 |
1149.2 g/mol |
IUPAC 名称 |
4-[[2-[[(2S)-2-[[2-[[2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]butanamide |
InChI |
InChI=1S/C57H65FN10O15/c1-3-57(80)37-25-42-53-35(30-68(42)55(78)36(37)31-83-56(57)79)52-39(12-11-34-32(2)38(58)26-40(66-53)51(34)52)64-45(71)10-7-17-59-46(72)28-63-54(77)41(24-33-8-5-4-6-9-33)65-48(74)29-62-47(73)27-61-44(70)16-20-81-22-23-82-21-18-60-43(69)15-19-67-49(75)13-14-50(67)76/h4-6,8-9,13-14,25-26,39,41,80H,3,7,10-12,15-24,27-31H2,1-2H3,(H,59,72)(H,60,69)(H,61,70)(H,62,73)(H,63,77)(H,64,71)(H,65,74)/t39-,41-,57-/m0/s1 |
InChI 键 |
ZBYJQVQMEUURFL-APCOEFGTSA-N |
手性 SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CCCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)O |
规范 SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CCCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















